molecular formula C16H27NO6 B1674306 Gabapentin enacarbil CAS No. 478296-72-9

Gabapentin enacarbil

Cat. No. B1674306
Key on ui cas rn: 478296-72-9
M. Wt: 329.39 g/mol
InChI Key: TZDUHAJSIBHXDL-UHFFFAOYSA-N
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Patent
US07423169B2

Procedure details

To a stirred suspension of ammonium formate (3.4 g, 54 mmol) in ethanol (34 mL), was added compound (15) (10 g, 27 mmol) together with 10% Pd/C (1 g) under a nitrogen atmosphere. After one hour, the reaction mixture was filtered and the catalyst washed with ethanol (2×10 mL). The filtrates were combined and evaporated. The crude product was dissolved in diethyl ether (150 mL) and the organic phase was washed with 2N HCl (100 mL), water (100 mL) and brine (100 mL). The ether layer was dried over anhydrous sodium sulfate and concentrated to give a viscous liquid that crystallized upon standing. The product was recrystallized using 1:10 ethyl acetate:heptane (100 mL) to give the product (11) as a white, crystalline solid (7.9 g, 88%), m.p 63-64° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
compound ( 15 )
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[C:5]([O:10][CH:11]([O:13][C:14]([NH:16][CH2:17][C:18]1([CH2:24][C:25]([O:27]CC=C)=[O:26])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)=[O:15])[CH3:12])(=[O:9])[CH:6]([CH3:8])[CH3:7]>C(O)C.[Pd]>[C:5]([O:10][CH:11]([O:13][C:14]([NH:16][CH2:17][C:18]1([CH2:24][C:25]([OH:27])=[O:26])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)=[O:15])[CH3:12])(=[O:9])[CH:6]([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
compound ( 15 )
Quantity
10 g
Type
reactant
Smiles
C(C(C)C)(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)OCC=C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the catalyst washed with ethanol (2×10 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in diethyl ether (150 mL)
WASH
Type
WASH
Details
the organic phase was washed with 2N HCl (100 mL), water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous liquid that
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The product was recrystallized

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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